Dihydroergotoxine

Cerebrovascular pharmacology Vasodilator comparison Alpha-adrenergic antagonism

Researchers requiring a validated multi-component ergot alkaloid for cerebral small vessel disease or age-related cognitive decline models often face supply inconsistency with single-entity derivatives. Dihydroergotoxine (CAS 11032-41-0) solves this by providing the precise 1:1:1 ratio of dihydroergocornine, dihydroergocristine, and dihydroergocryptine essential for its distinct polypharmacology. - Clinically benchmarked: 6 mg sustained-release oral formulation validated in a 2022-2023 RCT versus donepezil for cognitive impairment. - Extended-duration vascular studies: Provides longer-acting vasodilation than papaverine, naftidrofuryl, or buflomedil in preclinical models. - Component-specific procurement: Enables separate sourcing of DH-ECS and DH-alfa-ECP for age-dependent mechanistic studies.

Molecular Formula C34H41N5O8S
Molecular Weight 679.8 g/mol
CAS No. 11032-41-0
Cat. No. B079615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotoxine
CAS11032-41-0
SynonymsAlkaloids, Hydrogenated Ergot
Co-Dergocrine
Dihydroergotoxin
Dihydroergotoxine
Ergot Alkaloids, Hydrogenated
Hydrogenated Ergot Alkaloids
Molecular FormulaC34H41N5O8S
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)
InChIKeyADYPXRFPBQGGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility62.9 [ug/mL] (The mean of the results at pH 7.4)

Dihydroergotoxine: Pharmacological Profile and Classification


Dihydroergotoxine (CAS 11032-41-0), also known as ergoloid mesylates or co-dergocrine, is a mixture of three hydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (in an approximate 1:1:1 weight ratio) [1] [2]. The compound is proposed to be a neuroprotective and nootropic agent, acting as an α-adrenergic antagonist and a dopamine agonist, though its precise therapeutic mechanism remains incompletely characterized [1]. Dihydroergotoxine binds with high affinity to the GABA-A receptor–associated chloride channel and interacts with central dopaminergic, serotonergic, and α1-adrenergic receptors [3] .

Multi-component ergot alkaloid mixture — supports neuropharmacology and polypharmacology studies
Multi-receptor pharmacology research context — reported interaction with GABA-A channel, dopaminergic, serotonergic, and α1-adrenergic receptors
Neurological research model context — reported in cerebrovascular and cognitive impairment study models

Dihydroergotoxine: Why In-Class Substitution Requires Validation


Despite sharing a common ergoline backbone with other ergot alkaloids such as nicergoline, dihydroergotamine, and ergotamine, dihydroergotoxine's unique multi-component composition (three hydrogenated alkaloids in a fixed ratio) produces a distinct polypharmacological profile that is not reproduced by single-entity ergot derivatives [1] [2]. Direct comparative studies demonstrate that dihydroergotoxine differs from nicergoline in hemodynamic effects, receptor engagement patterns, and duration of action [3] [4]. Furthermore, the individual constituent alkaloids of dihydroergotoxine (dihydroergocornine, dihydroergocristine, and dihydroergocryptine) exhibit divergent, age-dependent, and region-specific effects on brain metabolism when tested separately, confirming that the fixed-ratio mixture is pharmacologically distinct from any single component [5]. These data establish that generic substitution with another ergot alkaloid or a single dihydrogenated derivative cannot be assumed to be therapeutically equivalent without explicit comparative evidence.

Risk 1 Single-entity ergot derivatives may not reproduce the multi-component polypharmacological profile; reported hemodynamic and receptor-engagement profiles may differ
Risk 2 Individual components show age-dependent and region-specific brain metabolic responses; the fixed-ratio mixture is pharmacologically distinct from any single dihydrogenated alkaloid
Risk 3 Generic substitution with another ergot alkaloid cannot be assumed to be pharmacologically equivalent without explicit comparative evidence

Dihydroergotoxine: Quantitative Differentiation Evidence


Cerebral and Peripheral Hemodynamics vs. Nicergoline

In a direct head-to-head comparison in anesthetized cats, dihydroergotoxine (DHE) produced a qualitatively different hemodynamic profile compared with nicergoline. DHE i.v. injection caused a marked, long-lasting decrease in heart rate without affecting intramaxillary artery blood flow, whereas nicergoline i.v. induced a dose-dependent fall in blood pressure with only a transient, slight decrease in cerebral vascular resistance [1]. Additionally, oral DHE produced marked inhibition of pressor responses to both adrenaline and noradrenaline, contrasting with nicergoline's selective inhibition of the adrenaline pressor response (ID50 = 0.25 mg/kg for nicergoline) [1].

Cerebral & Peripheral Hemodynamics vs. Nicergoline
Head-to-head
DHE produced marked, long-lasting bradycardia without affecting intramaxillary artery blood flow; nicergoline caused dose-dependent hypotension without bradycardia. DHE inhibited both adrenaline and noradrenaline pressor responses.
Supports differentiated cardiovascular endpoint context; hemodynamic response profile may differ from comparator
Anesthetized cat model; i.v. 32–128 µg/kg
Cerebrovascular pharmacology Vasodilator comparison Alpha-adrenergic antagonism

Femoral Vasodilation Duration vs. Nicergoline and Papaverine

In a direct comparative study of five vasodilators injected into the dog iliac artery, dihydroergotoxine (DHT) and nicergoline (NIC) produced a moderate but much longer-acting decrease in femoral resistance compared with papaverine, naftidrofuryl, and buflomedil, whose effects were immediate, powerful, but short-lasting [1]. At 100 µg/kg, DHT also produced a biphasic effect with an initial increase in femoral resistance, a characteristic not observed with the non-ergot vasodilators [1]. Both DHT and NIC reversed the pressor effect of noradrenaline, confirming shared alpha-adrenoceptor blockade [1].

Femoral Vasodilation Duration vs. Nicergoline & Papaverine
Head-to-head
DHT produced moderate but much longer-acting decrease in femoral resistance; biphasic effect at 100 µg/kg (initial resistance increase). Papaverine, naftidrofuryl, buflomedil effects were short-lasting.
Reported prolonged vasodilation context; biphasic feature may distinguish from non-ergot alternatives
Dog iliac artery injection model
Peripheral vascular pharmacology Vasodilator duration of action Ergot derivative comparison

Cognitive Improvement vs. Donepezil in Cerebral Small Vessel Disease

In a 2022–2023 randomized controlled trial of 73 patients with cerebral small vessel disease cognitive impairment, dihydroergotoxine mesylate (sustained-release tablets) was directly compared with donepezil hydrochloride tablets over 90 days [1]. The dihydroergotoxine group (n=37) demonstrated significantly greater improvement on all measured parameters: lower NIHSS scores (neurologic function), higher MMSE and ADL scores (cognitive function and daily living), and greater reduction in inflammatory markers (hs-CRP, homocysteine, IL-6) compared with the donepezil group (n=36), with all differences statistically significant (P<0.05) [1]. The total effective rate was also higher in the dihydroergotoxine group (P<0.05), with no significant difference in adverse reaction incidence [1].

Cognitive Endpoints vs. Donepezil in CSVD
Head-to-head
90-day RCT (n=73): Dihydroergotoxine group (n=37) showed reported lower NIHSS, higher MMSE/ADL, and greater reduction in hs-CRP, homocysteine, IL-6 compared with donepezil group (n=36).
Reported endpoint context for CSVD cognitive impairment research models
2022–2023 RCT; sustained-release oral formulation
Cerebral small vessel disease Cognitive impairment Clinical comparative trial

Oral Dose Optimization in Cerebrovascular Disorders

A large multicenter double-blind study of 550 patients with cerebrovascular disorders directly compared dihydroergotoxine mesylate administered as 3 mg daily sublingual tablets versus 6 mg daily oral tablets over 12 weeks [1]. In utility ratings for subjective and psychiatric symptoms, the 6 mg oral daily dose was significantly superior to the 3 mg sublingual daily dose (P-value not specified in abstract but described as 'significantly superior') [1]. No significant difference in side effects was observed between the two dose groups [1]. A separate smaller study (n=14) of 3 mg vs. 6 mg daily in senile dementia found a non-statistically significant trend favoring the higher dose, with one patient showing remarkable clinical improvement during the 6 mg period [2].

Oral Dose Optimization
Head-to-head
6 mg daily oral reported superior utility ratings vs. 3 mg daily sublingual in cerebrovascular disorders (12-week, multicenter double-blind study, n=550).
Supports dose-model context for cerebrovascular research; oral route and dose may influence endpoint response
No significant difference in reported side effects between dose groups
Cerebrovascular disorders Dose-response Clinical trial

Brain Metabolic Response: Mixture vs. Individual Components

An experimental comparison of the complete dihydroergotoxine (DH-ET) mixture versus its individual components (dihydroergocornine DH-ECO, dihydroergocristine DH-ECS, and dihydroergocryptine DH-ECP) revealed distinct, non-interchangeable pharmacological profiles [1]. In young male rats, DH-ET and DH-ECO enhanced 14C-uridine retention, particularly in the parietal cortex. In one-year-old male rats, DH-ECS and DH-alfa-ECP produced the greatest effect—a complete reversal of the pattern observed in young animals [1]. Based on a calculated geriatric desirability index, the individual components DH-alfa-ECP and DH-ECS were ranked as more advantageous than the complete DH-ET mixture or DH-ECO [1].

Brain Metabolic Response: Mixture vs. Components
Head-to-head
Age-dependent reversal: young rats responded best to DH-ET/DH-ECO (parietal cortex 14C-uridine retention); one-year-old rats responded best to DH-ECS/DH-alfa-ECP.
Supports component-specific procurement for age-stratified brain metabolism studies
Rat model; 14C-uridine incorporation assay
Brain metabolism Neuropharmacology Component comparison

Effectiveness vs. α-Methyldopa in Elderly Hypertensives

In a comparative study of elderly patients with arterial hypertension and senile cerebral insufficiency, dihydroergotoxine was evaluated head-to-head against alpha-methyldopa [1]. The study aimed to assess both effectiveness and tolerance in this dual-condition population. While full quantitative outcomes are not extractable from the abstract, the existence of this direct comparative trial (published in Recenti Progressi in Medicina, 1987) establishes dihydroergotoxine as a comparator to a standard antihypertensive agent in a population where both blood pressure control and cognitive function are relevant endpoints [1].

Effectiveness vs. α-Methyldopa in Elderly Hypertensives
Data to verify
Direct comparative trial reported in arterial hypertension with senile cerebral insufficiency; full quantitative outcomes not extractable from abstract.
Source review recommended; supports historical comparator context for dual cardiovascular/cerebrovascular endpoints
Recenti Prog Med, 1987; full data unavailable
Arterial hypertension Elderly Cerebral insufficiency

Dihydroergotoxine: Recommended Research Application Scenarios


Cerebral Small Vessel Disease Models vs. Donepezil

Based on the 2022–2023 RCT demonstrating significantly superior neurologic (NIHSS), cognitive (MMSE, ADL), and anti-inflammatory outcomes versus donepezil [1], dihydroergotoxine is the preferred compound for research involving cerebral small vessel disease cognitive impairment where a direct comparator to standard-of-care cholinesterase inhibitors is required. The 90-day, 6 mg sustained-release oral formulation used in this trial provides a validated dosing reference.

Prolonged Vasodilation with Alpha-Blockade in Vascular Studies

In canine femoral artery or feline cerebral/peripheral circulation models, dihydroergotoxine provides a much longer-acting vasodilator effect compared with non-ergot alternatives such as papaverine, naftidrofuryl, and buflomedil [2]. Its biphasic effect at moderate doses and its ability to reverse noradrenaline-induced pressor responses confirm alpha-blockade [2]. This profile makes it suitable for extended-duration vascular studies where short-acting agents would be inadequate.

Age-Stratified Brain Metabolism in Gerontopharmacology

The direct comparison of dihydroergotoxine against its individual components demonstrates age-dependent and region-specific effects on brain 14C-uridine retention [3]. This makes the mixture particularly valuable in studies of age-related cognitive decline where differential responses between young and aged cohorts are a primary endpoint. Investigators should note that the individual components DH-ECS and DH-alfa-ECP may exhibit greater efficacy in aged models, supporting component-specific procurement for targeted mechanistic studies [3].

Hypertension with Cognitive Decline in Aged Models

The clinical comparative study of dihydroergotoxine versus alpha-methyldopa in elderly hypertensive patients with senile cerebral insufficiency [4] supports the use of dihydroergotoxine in preclinical models that combine hypertension and cognitive decline. The compound's dual alpha-adrenergic antagonist and dopamine agonist properties provide a mechanistic rationale for addressing both blood pressure regulation and cerebral function in aged hypertensive models.

Application
Selection Property
Validation Focus
Cerebral small vessel disease cognitive research models
Comparator endpoint context vs. cholinesterase inhibitor
Neurologic, cognitive, and inflammatory endpoint review
Extended-duration vascular pharmacology studies
Reported prolonged vasodilation with alpha-blockade context
Vascular resistance and pressor-response endpoints
Age-stratified brain metabolism research
Age-dependent component-specific response profile
Brain metabolic endpoint context across age cohorts
Hypertension with cognitive decline research models
Dual alpha-antagonist and dopamine agonist mechanism
Blood pressure and cerebral function endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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